Hydrogen-Bond Donor Count: 4-OH Pyrimidine vs. 4,6-Dimethyl Pyrimidine Determines Intermolecular Interaction Capacity
The target compound possesses three hydrogen-bond donors (carboxylic acid OH, pyrimidine 4-OH, and the NH of the lactam tautomer) and five hydrogen-bond acceptors, whereas (4,6-dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (CAS 87125-95-9) contains only one H-bond donor (carboxylic acid) and four acceptors [1]. This difference directly impacts aqueous solubility, crystal packing, and target-binding complementarity—the 4-OH group can act as both donor and acceptor, enabling bidentate interactions with protein active sites that are sterically impossible for the 4,6-dimethyl congener.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 3 H-bond donors (COOH, 4-OH/NH tautomer), 5 H-bond acceptors |
| Comparator Or Baseline | (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid: 1 H-bond donor, 4 H-bond acceptors |
| Quantified Difference | Δ = +2 H-bond donors, +1 H-bond acceptor for target compound |
| Conditions | Structural analysis based on molecular formula and SMILES; no experimental solubility data available for direct comparison under identical conditions |
Why This Matters
Procurement for assays requiring specific H-bond-mediated target engagement (e.g., kinase or metalloenzyme active sites) should prioritize the 4-OH-bearing compound over the 4,6-dimethyl analog, which lacks this interaction capability.
- [1] ChemCD. (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid – CAS 87125-95-9. Molecular Formula C14H14N2O2S. https://cn.chemcd.com (accessed 2026-04-30). View Source
